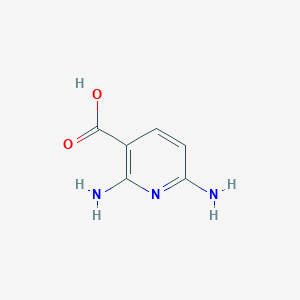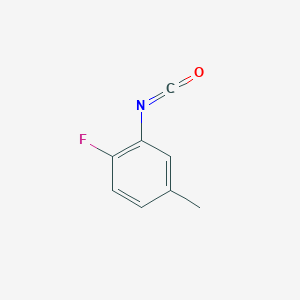
2-Methylarachidonoyl-(2'-fluoroethyl)amide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-methylarachidonoyl-2'-fluoroethylamide and its enantiomers from methyl arachidonate has been described, showing nonenantioselective binding to the cannabinoid receptor (CB1) and in the mouse tetrad tests (Ryan et al., 1997). This synthesis process provides a basis for further exploration of its chemical and biological properties.
Molecular Structure Analysis
While specific studies focusing on the detailed molecular structure analysis of 2-methylarachidonoyl-(2'-fluoroethyl)amide were not identified in the current literature search, the structural modifications made to create this compound, such as the introduction of a fluorine atom, are crucial for its enhanced stability and resistance to enzymatic degradation compared to anandamide.
Chemical Reactions and Properties
2-Methylarachidonoyl-(2'-fluoroethyl)amide has been utilized in studies as an analog of anandamide resistant to enzymatic degradation, indicating its chemical stability and potential for specific interactions with cannabinoid receptors. Its chemical reactions and interactions, particularly its irreversible binding and potent inhibition of anandamide amidase, highlight its significance in cannabinoid research (Deutsch et al., 1997).
Physical Properties Analysis
The synthesis and investigation of 2-methylarachidonoyl-(2'-fluoroethyl)amide involve understanding its physical properties, such as solubility and stability, which are crucial for its biological applications. However, detailed physical property analyses are typically not disclosed in the accessible abstracts but are crucial for its application in biological systems.
Chemical Properties Analysis
2-Methylarachidonoyl-(2'-fluoroethyl)amide exhibits unique chemical properties, such as increased potency and specificity as an inhibitor of anandamide amidase, and the ability to interact with cannabinoid receptors at the cannabinoid binding site. Its chemical properties, including resistance to enzymatic hydrolysis, make it a valuable tool for studying cannabinoid receptor-mediated processes (Kaplan et al., 2005).
Applications De Recherche Scientifique
Enzymatic Hydrolysis and Cellular Uptake : One study focused on the enzymatic activity related to endocannabinoids, investigating how compounds like 2-Methylarachidonoyl-(2'-fluoroethyl)amide interact with cellular uptake mechanisms. It was found that hydrolysis does not regulate the cellular uptake of certain endocannabinoids in specific cell types (Fowler & Ghafouri, 2008).
Chemical Synthesis and Radiopharmaceuticals : Another study detailed the copper-mediated reduction of fluoroethyl azides to fluoroethylamines, highlighting its application in the synthesis of radiopharmaceuticals. This research is particularly relevant for the development of positron emission tomography tracers containing amine, amide, and N-heterocyclic moieties (Glaser et al., 2012).
Inhibition of Endocannabinoid Biosynthesis : A significant breakthrough was made in the development of potent and specific inhibitors of endocannabinoid biosynthesis. These inhibitors have implications for research into the biological roles of endocannabinoids (Bisogno et al., 2006).
Pharmacology of Fatty Acid Amides : The pharmacological activities of various fatty acid amides, including compounds structurally similar to 2-Methylarachidonoyl-(2'-fluoroethyl)amide, were investigated. These studies provide insights into their roles in biological processes such as vasodilation, neuroprotection, and antinociception (Hanuš et al., 2014).
Enzyme Inhibitors and Receptor Activity : Research on enzyme inhibitors like methyl arachidonyl fluorophosphonate has provided insights into their potency and specificity in inhibiting anandamide amidase, a key enzyme in the metabolism of endocannabinoids. This research is crucial for understanding the interaction of similar compounds with cannabinoid receptors (Deutsch et al., 1997).
Mécanisme D'action
Target of Action
2-Methylarachidonoyl-(2’-fluoroethyl)amide is an analog of arachidonylethanolamide (anandamide). It is a potent, selective CB1 cannabinoid receptor agonist . The CB1 receptor is primarily located in the central nervous system and is responsible for mediating the psychoactive effects of cannabis .
Mode of Action
This compound interacts with its target, the CB1 receptor, by binding to it. This binding confers considerably increased binding affinity for the CB1 receptor . The addition of an α-methyl group at the C-2 position of arachidonic acid gives the compound enhanced metabolic stability .
Biochemical Pathways
As a cb1 receptor agonist, it likely influences the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Pharmacokinetics
The compound’s metabolic stability is enhanced by the addition of an α-methyl group at the c-2 position of arachidonic acid . This suggests that the compound may have a longer half-life and greater bioavailability compared to compounds without this modification .
Result of Action
The result of 2-Methylarachidonoyl-(2’-fluoroethyl)amide’s action is likely similar to that of other CB1 receptor agonists. It can fully substitute for Δ9-THC (the main psychoactive component of cannabis) in animal self-administration tests .
Action Environment
The action environment of 2-Methylarachidonoyl-(2’-fluoroethyl)amide is likely to be influenced by a variety of factors. These could include the presence of other compounds, the specific physiological environment within the body, and individual genetic factors. More research is needed to fully understand these influences .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNZALKMVCHHZ-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylarachidonoyl-(2'-fluoroethyl)amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




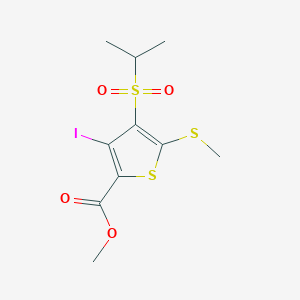

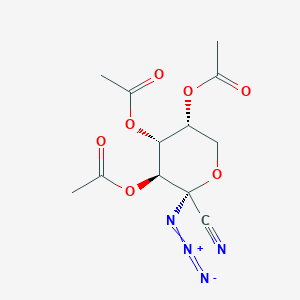
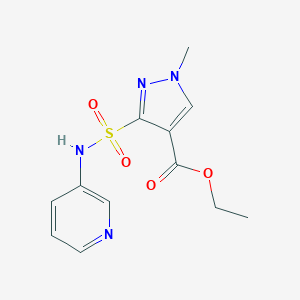
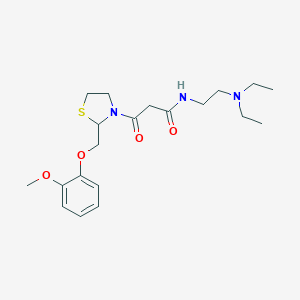


![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)

